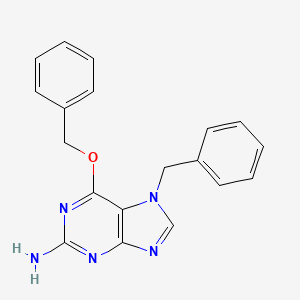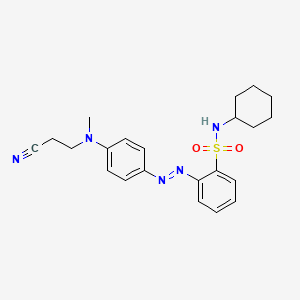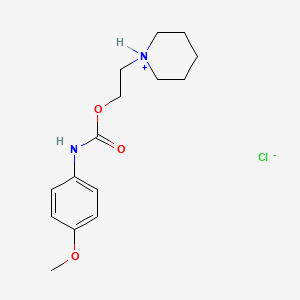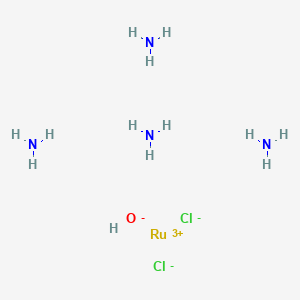
Tetraamminedichlororuthenium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraamminedichlororuthenium hydroxide: is a coordination compound containing ruthenium, ammonia, and chloride ions. It is known for its stability in dry air and solubility in water and some organic solvents such as methanol and acetonitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tetraamminedichlororuthenium hydroxide typically involves a coordination reaction. Ammonia gas is added to an aqueous solution of ruthenium chloride, resulting in the formation of the tetraamminedichlororuthenium(II) complex. Subsequently, a base such as sodium hydroxide is added to the solution to precipitate the hydroxide form .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes the controlled addition of ammonia and base to large volumes of ruthenium chloride solution, followed by crystallization and purification steps to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraamminedichlororuthenium hydroxide can undergo various chemical reactions, including:
Oxidation Reactions: Due to the presence of ruthenium, the compound can act as a catalyst in oxidation reactions.
Hydrolysis Reactions: The compound can participate in hydrolysis reactions, where water molecules break chemical bonds.
Substitution Reactions: The ammonia ligands can be replaced by other ligands in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Hydrolysis: Water or aqueous solutions are typically used.
Substitution: Various ligands, including phosphines and amines, can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Tetraamminedichlororuthenium hydroxide is used as a catalyst in organic synthesis reactions, particularly in oxidation and hydrolysis reactions .
Biology and Medicine: Ruthenium compounds, including this compound, have been investigated for their potential medicinal applications. They have shown promise as immunosuppressants, nitric oxide scavengers, antimicrobial agents, and antimalarials .
Industry: In industrial applications, this compound can be used in electrochemical research as an electron transfer agent. It is also explored for its potential use in catalysis and other chemical processes .
Mécanisme D'action
The mechanism of action of tetraamminedichlororuthenium hydroxide involves its ability to interact with various molecular targets and pathways. The ruthenium center can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound’s coordination environment allows it to form stable complexes with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
- Tetraamminedichlororuthenium(III) chloride
- Tetraamminedichlororuthenium(II) chloride
- Tetraamminedichlororuthenium(III) nitrate
Uniqueness: Tetraamminedichlororuthenium hydroxide is unique due to its specific coordination environment and the presence of hydroxide ions. This gives it distinct properties, such as solubility in water and certain organic solvents, which may not be shared by its chloride or nitrate counterparts .
Propriétés
Numéro CAS |
68958-94-1 |
|---|---|
Formule moléculaire |
Cl2H13N4ORu |
Poids moléculaire |
257.1 g/mol |
Nom IUPAC |
azane;ruthenium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |
Clé InChI |
QGCDPOZLOXFBBW-UHFFFAOYSA-K |
SMILES canonique |
N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



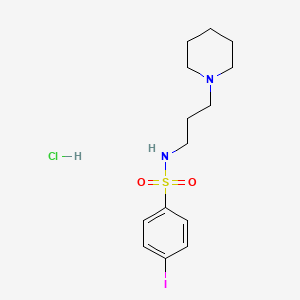
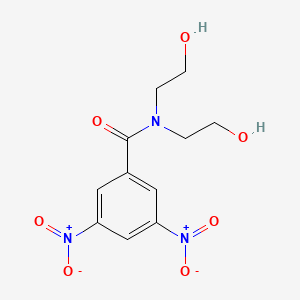
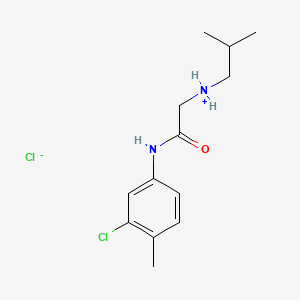

![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
![4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B13755455.png)
